molecular formula C23H26N4O3S B3200992 N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide CAS No. 1019096-74-2

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide

Cat. No. B3200992
CAS RN: 1019096-74-2
M. Wt: 438.5 g/mol
InChI Key: SEPZEUBMORYTKE-UHFFFAOYSA-N
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Description

The compound “N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide” is a complex organic molecule. It contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a thiazol-2-yl group, a 3-methyl-1H-pyrazol-5-yl group, and a cyclohexylpropanamide group .


Synthesis Analysis

While specific synthesis methods for this exact compound were not found, similar compounds have been synthesized via condensation methods . For instance, benzo[d][1,3]dioxol-5-yl derivatives have been prepared using piperonal and NaHSe in the presence of piperidine hydrochloride .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxol-5-yl group and the thiazol-2-yl group are not coplanar, with a dihedral angle of 53.5 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound were not found, similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of the compound N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide, also known as N-{1-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-3-cyclohexylpropanamide:

Anticancer Activity

This compound has shown potential as an anticancer agent. Its structure allows it to interact with various cellular targets, leading to the inhibition of cancer cell proliferation. Studies have demonstrated its ability to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development in cancer therapy .

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique chemical structure disrupts microbial cell walls and inhibits essential enzymes, making it effective in treating infections caused by resistant strains .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Applications

The compound has been studied for its neuroprotective properties. It can protect neurons from oxidative stress and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier enhances its potential as a neuroprotective agent .

Antioxidant Activity

This compound has demonstrated strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity is beneficial in preventing cellular damage and aging, and it could be used in the development of supplements or pharmaceuticals aimed at enhancing overall health .

Antiviral Potential

Preliminary studies suggest that the compound may have antiviral properties, particularly against viruses that rely on specific enzymatic pathways for replication. Its ability to inhibit these enzymes could make it a valuable tool in the fight against viral infections .

Analgesic Properties

The compound has been evaluated for its analgesic (pain-relieving) effects. It interacts with pain receptors and modulates pain signaling pathways, providing relief from chronic pain conditions without the side effects associated with traditional painkillers .

Antidiabetic Applications

Research has shown that this compound can improve insulin sensitivity and regulate blood glucose levels. Its mechanism involves modulating key enzymes involved in glucose metabolism, making it a potential candidate for the treatment of diabetes .

Future Directions

The compound and its derivatives could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar anticancer molecules . Further studies could also explore its potential applications in other fields.

properties

IUPAC Name

N-[2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S/c1-15-11-21(25-22(28)10-7-16-5-3-2-4-6-16)27(26-15)23-24-18(13-31-23)17-8-9-19-20(12-17)30-14-29-19/h8-9,11-13,16H,2-7,10,14H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPZEUBMORYTKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCC2CCCCC2)C3=NC(=CS3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide
Reactant of Route 2
Reactant of Route 2
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide
Reactant of Route 3
Reactant of Route 3
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide
Reactant of Route 4
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide
Reactant of Route 5
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide
Reactant of Route 6
Reactant of Route 6
N-(1-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-cyclohexylpropanamide

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